2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide
Overview
Description
2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide typically involves the condensation of aniline derivatives with ketones or aldehydes under acidic conditions. One common method is the Skraup synthesis, which uses a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid . This reaction requires high temperatures and careful control to avoid violent reactions.
Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic systems to improve yield and reduce the use of harmful solvents. Metal-modified catalysts, such as Zn2±exchanged tungstophosphoric acid supported on γ-Al2O3, have been shown to be effective in the condensation reactions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Its derivatives are explored for potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber and food industries.
4-Hydroxy-2-quinolones: These compounds exhibit significant pharmaceutical and biological activities.
Uniqueness: 2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide stands out due to its unique structural features, which confer distinct biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility in scientific research and industrial applications.
Properties
IUPAC Name |
2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-18(2)13-19(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)21(18)17(20)22/h4-12H,13H2,1-3H3,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYFOIRDXPTDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)N)(C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327807 | |
Record name | 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351225-41-7 | |
Record name | 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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